molecular formula C20H16ClNO3 B2855761 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate CAS No. 352672-98-1

2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B2855761
CAS No.: 352672-98-1
M. Wt: 353.8
InChI Key: IPAYUNIMYVJWJX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate (CAS 352672-98-1) is an organic ester compound of high interest in medicinal and synthetic chemistry . This molecule features a chlorinated quinoline core, a structure known for its potential biological activity, linked to a 2,5-dimethylphenyl fragment via a keto-ethyl carboxylate bridge . This specific structure confers a unique profile, making it a valuable intermediate for the synthesis of more complex bioactive molecules . The presence of the chloroquinoline moiety is particularly significant, as this scaffold is extensively studied in drug discovery. Quinoline-4-carboxylic acid derivatives have been identified as key components in the development of novel histone deacetylase (HDAC) inhibitors for anticancer research . Furthermore, similar functionalized chloroquinoline derivatives serve as versatile building blocks in multicomponent reactions, such as the Passerini reaction, enabling the rapid construction of complex chemical libraries for screening . With a molecular formula of C20H16ClNO3 and a molecular weight of 353.80 g/mol, this compound is supplied with a high purity level of 95% . It is offered as a stable solid suitable for use in various synthetic transformations. This product is intended for research purposes as a chemical intermediate or building block in pharmaceutical development and other chemical investigations. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-12-7-8-13(2)15(9-12)18(23)11-25-20(24)16-10-19(21)22-17-6-4-3-5-14(16)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYUNIMYVJWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-chloroquinoline-4-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Esterification: The carboxylic acid group is then esterified with [2-(2,5-Dimethylphenyl)-2-oxoethyl] alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of [2-(2,5-Dimethylphenyl)-2-hydroxyethyl] 2-chloroquinoline-4-carboxylate.

    Substitution: Formation of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-aminoquinoline-4-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its quinoline backbone is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for use in textile and printing industries.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate with structurally analogous quinoline derivatives, highlighting key differences in substituents, molecular properties, and inferred biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Implications Reference
This compound (Target) C₂₁H₁₈ClNO₃ ~367.8 - 2-Cl on quinoline
- 2,5-dimethylphenyl on oxoethyl
Enhanced lipophilicity (dimethylphenyl) may improve membrane permeability; Cl may modulate target binding.
2-(2,5-dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate C₂₆H₁₉Br₂NO₃ 553.3 - 6-Br and 2-(4-BrC₆H₄) on quinoline
- Same oxoethyl group as target
Increased steric bulk and lipophilicity (Br substituents) may reduce solubility but enhance halogen bonding.
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-propan-2-ylphenyl)quinoline-4-carboxylate C₂₇H₂₃ClN₂O₃ 470.9 - 2-(4-isopropylphenyl) on quinoline
- 4-ClC₆H₄ on oxoethyl
Isopropyl group introduces steric hindrance; Cl on phenyl may alter electronic properties.
[2-(2,3-dichloroanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate C₂₂H₁₅Cl₂N₂O₄ 454.3 - 2-(furan-2-yl) on quinoline
- 2,3-dichloroanilino on oxoethyl
Furan’s electron-rich nature may affect charge distribution; dichloroanilino enhances H-bonding potential.
2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate C₂₅H₁₉NO₅ 413.4 - 2-OH on quinoline
- 4-(benzyloxy)phenyl on oxoethyl
Hydroxyl group increases polarity, potentially improving solubility; benzyloxy adds metabolic lability.

Key Observations:

Halogen Substituents: The target compound’s 2-Cl substituent on quinoline is less sterically demanding than the 6-Br and 2-(4-BrC₆H₄) groups in the brominated analog . Chlorine’s smaller size may allow better penetration into hydrophobic binding pockets compared to bromine. The dichloroanilino group in provides dual halogen interactions, which could enhance binding affinity but increase toxicity risks.

Aromatic Modifications :

  • The target’s 2,5-dimethylphenyl group offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 4-(benzyloxy)phenyl group in introduces a polar benzyloxy moiety, which may reduce metabolic stability due to susceptibility to esterase cleavage.

Molecular Weight and Solubility :

  • The brominated analog has the highest molecular weight (553.3 g/mol), likely reducing aqueous solubility. The target compound (~367.8 g/mol) falls within a more drug-like range, favoring bioavailability.

Research Findings and Implications

  • Synthetic Accessibility : The ester linkage in the target compound and its analogs (e.g., ) suggests straightforward synthesis via acid-chloride coupling or Steglich esterification, though steric hindrance from substituents (e.g., isopropyl in ) may require optimized conditions.
  • Biological Activity: Chloroquinoline derivatives often exhibit antimicrobial activity. The target’s chlorine and dimethylphenyl groups may synergize to inhibit bacterial efflux pumps or DNA gyrase, though specific assays are needed for confirmation.
  • Stability : The absence of hydrolytically sensitive groups (e.g., benzyloxy in ) in the target compound suggests improved stability under physiological conditions.

Biological Activity

The compound 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C26H20ClNO3C_{26}H_{20}ClNO_3. Its structure includes a quinoline core substituted with a chloro group and an ester functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial and antifungal properties.
  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors for various enzymes, contributing to their potential as therapeutic agents.

Anticancer Activity

One notable study highlighted the VEGFR-2 kinase inhibition activity of related quinoline derivatives. The compound SQ2 demonstrated significant inhibition (IC50 = 0.014 μM), indicating that similar derivatives could exhibit potent anticancer properties by targeting angiogenesis in tumors .

Table 1: Summary of Anticancer Activities

CompoundTargetIC50 (μM)Reference
SQ2VEGFR-20.014
CabozantinibVEGFR-20.0045

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. Research has shown that certain structural modifications enhance their efficacy against various pathogens. For instance, modifications in the quinoline structure can lead to increased potency against both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activities of quinoline derivatives often involve:

  • Inhibition of Kinases : Compounds like SQ2 inhibit kinases such as VEGFR-2, which plays a critical role in tumor angiogenesis.
  • Induction of Apoptosis : Quinoline derivatives can activate apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Some studies suggest that these compounds may exert protective effects against oxidative stress, contributing to their neuroprotective properties.

Case Study 1: VEGFR-2 Inhibition

A study on SQ2 revealed its ability to induce apoptosis through cell cycle arrest at the G1 and G2/M phases. The compound was shown to bind effectively to key amino acids in the active site of VEGFR-2, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of modified quinolines, which displayed significant inhibition against pathogenic bacteria. The study emphasized the importance of specific structural features in enhancing antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-dimethylphenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate?

  • Methodology :

  • Step 1 : Prepare the quinoline core via the Gould-Jacobs reaction, cyclizing aniline derivatives with β-keto esters under acidic conditions .
  • Step 2 : Introduce the 2-chloro substituent using chlorinating agents (e.g., POCl₃) at elevated temperatures (80–100°C) .
  • Step 3 : Esterify the 4-carboxylic acid group with 2-(2,5-dimethylphenyl)-2-oxoethanol via Steglich esterification (DCC/DMAP) or acid chloride intermediates .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be confirmed?

  • Techniques :

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL (for small molecules) to resolve bond lengths/angles and validate stereochemistry .
  • NMR spectroscopy : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃. Key signals: ester carbonyl (~170 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~428.1) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Antimicrobial : Broth microdilution assay (MIC against E. coli, S. aureus; 24–48 hr incubation) .
  • Anticancer : MTT assay (IC₅₀ determination in HeLa or MCF-7 cells; 48–72 hr exposure) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition; IC₅₀ calculation) .

Advanced Research Questions

Q. How can mechanistic interactions with biological targets be studied?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
  • Molecular docking : Use AutoDock Vina to model ligand-receptor interactions (PDB IDs: e.g., 1KE5 for quinoline-binding enzymes) .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., topoisomerase II) and solve structures via SHELX .

Q. What strategies resolve conflicting bioactivity data across similar compounds?

  • Analysis :

  • SAR Table : Compare substituent effects on activity:
Substituent (R₁, R₂)IC₅₀ (μM, HeLa)LogP
2-Cl, 2,5-diMePh12.33.8
6-Cl, 4-ClPh8.94.2
  • Statistical modeling : Perform multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How can synthetic regioselectivity challenges be addressed?

  • Solutions :

  • Protecting groups : Temporarily block reactive sites (e.g., use Boc for amines during chlorination) .
  • Catalytic control : Employ Pd-mediated cross-coupling (Suzuki-Miyaura) for precise aryl group introduction .
  • Reaction monitoring : Use in-situ FTIR to track intermediate formation and optimize conditions .

Q. What computational tools predict metabolic stability?

  • Workflow :

  • Phase I metabolism : Simulate cytochrome P450 interactions with Schrödinger’s QikProp (predicted t₁/₂: ~45 min) .
  • Phase II conjugation : Use GLORY meta-server to identify probable glucuronidation sites .
  • Validation : Compare with in vitro liver microsome assays (e.g., rat S9 fraction) .

Data Contradiction Analysis

Q. How to interpret discrepancies in crystallographic vs. spectroscopic data?

  • Case Example : A 2024 study reported a quinoline C=O bond length of 1.21 Å (X-ray) vs. 1.23 Å (DFT).

  • Resolution :
  • Experimental error : Check for crystal packing effects (Mercury software ).
  • Theoretical limits : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to refine DFT calculations .

Methodological Tables

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1POCl₃, 90°C, 6 hr7892
2DCC, DMAP, RT, 12 hr6595

Table 2 : Comparative Bioactivity of Analogues

CompoundMIC (μg/mL, E. coli)IC₅₀ (μM, HeLa)
Parent compound3212.3
6-Methyl derivative6418.7

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